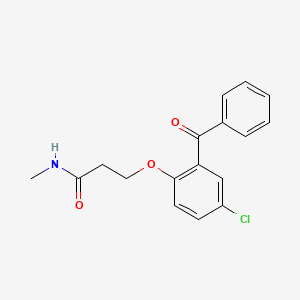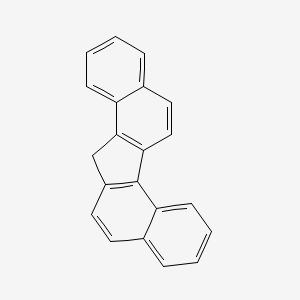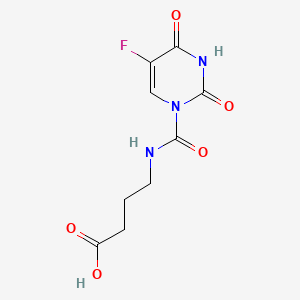
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
Descripción general
Descripción
“1-(3-Carboxypropylcarbamoyl)-5-fluorouracil” is a fluorinated uracil derivative with a carboxypropylcarbamoyl group attached. Fluorinated uracil derivatives are often used in cancer treatment due to their ability to interfere with the synthesis of DNA and RNA . The carboxypropylcarbamoyl group could potentially alter the drug’s properties, such as its solubility, stability, or how it interacts with biological systems .
Molecular Structure Analysis
The molecular structure of this compound would include a uracil ring, which is a type of pyrimidine, substituted with a fluorine atom and a carboxypropylcarbamoyl group . The presence of these functional groups could have significant effects on the compound’s physical and chemical properties, as well as its biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
5-Fluorouracil Derivatives Synthesis : The synthesis of 1-carbamoyl-5-fluorouracil derivatives, including 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil, has been modified to alter toxicity and tumor affinity. Carbamoylation methods, involving the reaction with isocyanate or carbamoyl chloride, have been studied. These compounds exhibit antitumor activity, with some derivatives showing promising results in oral administration for antitumor therapy (Ozaki et al., 1977).
Hydrolysis Kinetics and Biological Media : Studies on the hydrolysis kinetics of 1-carbamoyl-5-fluorouracil derivatives in aqueous solutions and biological media revealed that these compounds quantitatively yield 5-fluorouracil. Their decomposition rates, lipophilicity, and water solubility have been evaluated to understand their behavior in biological systems (Buur & Bundgaard, 1985).
Antitumor Activity in Cell Lines : Research on carmofur, a derivative of 5-fluorouracil including 1-hexylcarbamoyl-5-fluorouracil, has demonstrated significant cytotoxic effects on breast cancer cell lines. Carmofur's structure, containing 5-fluorouracil and hexylcarbamoyl substituent, aids in penetrating cells and exhibits potential for cancer treatment (Kutlu et al., 2018).
Intradermal Drug Targeting System : A study involving lipolyl ester of 1-carboxypropylcarbamoyl-5-fluorouracil (LE-CPCFU) showed enhanced dermal delivery of 5-fluorouracil. This system could potentially reduce the systemic toxicity of 5-fluorouracil by concentrating the drug locally in the skin and minimizing systemic concentration (Chikhale, Márványos & Bodor, 1994).
Pharmacology and Metabolism
Clinical Pharmacology and Metabolism : The pharmacokinetics of 5-fluorouracil and its derivatives, including metabolic pathways and mechanisms of action, have been extensively studied. Understanding the metabolism and action of these compounds is crucial for improving therapeutic efficacy and reducing toxicity (Diasio & Harris, 1989).
Metabolic Fate in Rats : A study on the metabolic fate of 1-hexylcarbamoyl-5-fluorouracil in rats compared to 5-fluorouracil showed differences in excretion and tissue distribution. This research helps in understanding the drug's behavior in living organisms, which is vital for its effective use in cancer therapy (Kobari et al., 1978).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could explore the synthesis, properties, and potential applications of this compound. For example, studies could investigate its potential use as a therapeutic agent, its pharmacokinetics and pharmacodynamics, and its toxicity . Additionally, research could explore methods to optimize its synthesis and improve its properties .
Propiedades
IUPAC Name |
4-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O5/c10-5-4-13(9(18)12-7(5)16)8(17)11-3-1-2-6(14)15/h4H,1-3H2,(H,11,17)(H,14,15)(H,12,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZFBVWHAXOYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C(=O)NCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219768 | |
| Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |
CAS RN |
69519-16-0 | |
| Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069519160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



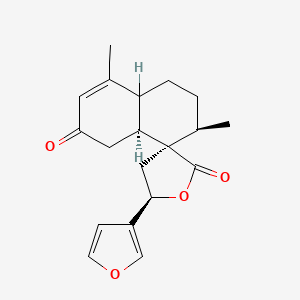
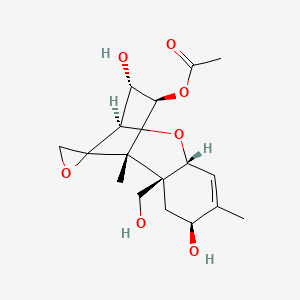

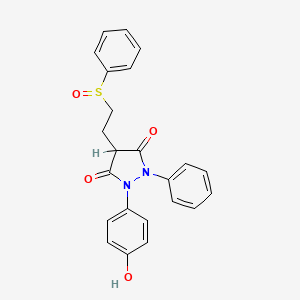
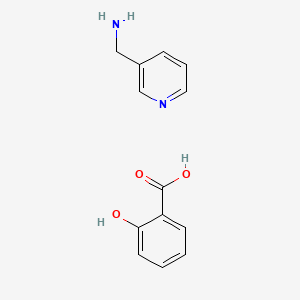

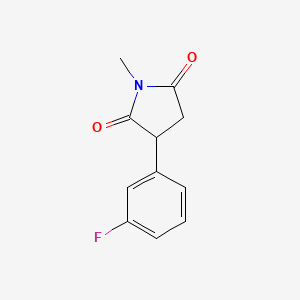
![N-Benzyl-5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-amine](/img/structure/B1219103.png)

